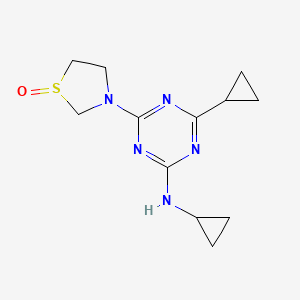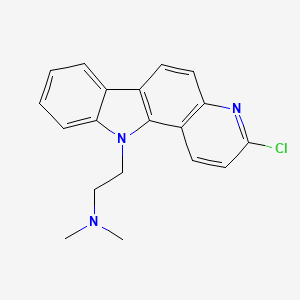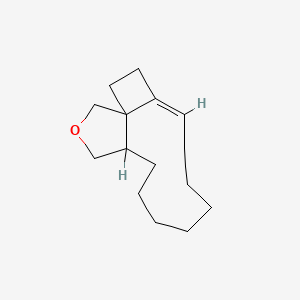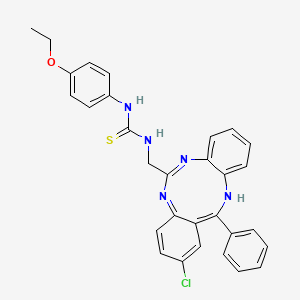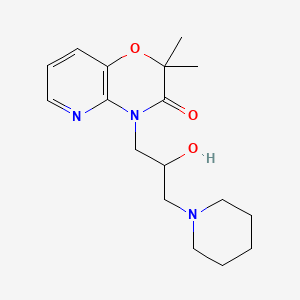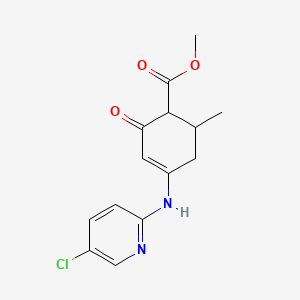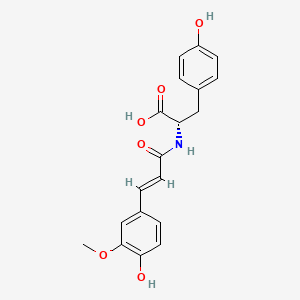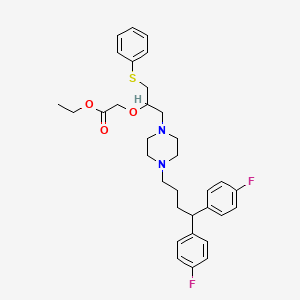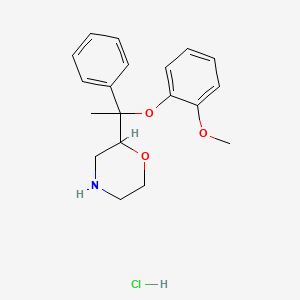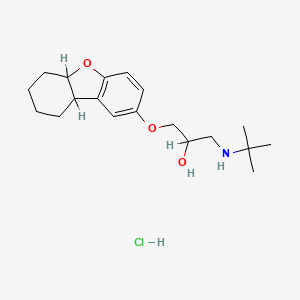
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound. It is characterized by its unique molecular structure, which includes a dibenzofuran moiety and a tertiary amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the dibenzofuran core, the introduction of the amino group, and the final coupling with 2-propanol. Common reagents used in these reactions include halogenated intermediates, amines, and alcohols. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The dibenzofuran moiety can be reduced under specific conditions.
Substitution: The hydroxyl group in 2-propanol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could act as a ligand for specific receptors or enzymes, influencing biological pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((dibenzofuranyl)oxy)-, hydrochloride
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((benzofuranyl)oxy)-, hydrochloride
Uniqueness
The uniqueness of 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride lies in its specific dibenzofuran structure and the presence of a tertiary amine group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
119952-83-9 |
|---|---|
Molecular Formula |
C19H30ClNO3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-19(2,3)20-11-13(21)12-22-14-8-9-18-16(10-14)15-6-4-5-7-17(15)23-18;/h8-10,13,15,17,20-21H,4-7,11-12H2,1-3H3;1H |
InChI Key |
OHWFLFIMJTUVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=C(C=C1)OC3C2CCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


